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Foundational

Thermodynamic properties of 5-Bromo-3-(chloromethyl)isoxazole

An In-depth Technical Guide to the Thermodynamic Properties of 5-Bromo-3-(chloromethyl)isoxazole This guide provides a comprehensive technical overview of the thermodynamic properties of 5-Bromo-3-(chloromethyl)isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of 5-Bromo-3-(chloromethyl)isoxazole

This guide provides a comprehensive technical overview of the thermodynamic properties of 5-Bromo-3-(chloromethyl)isoxazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to offer practical, field-proven insights into both the experimental determination and computational prediction of these critical parameters. Given the limited availability of direct experimental data in public literature for this specific compound, this guide focuses on the methodologies required to obtain and interpret its thermodynamic profile, ensuring a robust foundation for its application in further research and development.

Introduction to 5-Bromo-3-(chloromethyl)isoxazole

5-Bromo-3-(chloromethyl)isoxazole is a halogenated heterocyclic compound belonging to the azole family. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural profile.[1] Such compounds are significant as versatile building blocks in organic synthesis and are integral to the development of novel therapeutic agents and agrochemicals.[1][2] The isoxazole scaffold is found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1]

The thermodynamic properties of an active pharmaceutical ingredient (API) or a key intermediate like 5-Bromo-3-(chloromethyl)isoxazole are of paramount importance. These properties govern its stability under various storage and processing conditions, influence its reaction kinetics in synthetic pathways, and can impact its solid-state characteristics, such as polymorphism, which has profound implications for bioavailability and formulation. A thorough understanding of its thermal behavior is therefore a prerequisite for its effective and safe utilization.

Physicochemical and Core Properties

PropertyValueSource
IUPAC Name 5-Bromo-3-(chloromethyl)isoxazoleN/A
CAS Number Not directly available; Isomer 3-Bromo-5-(chloromethyl)isoxazole is 124498-15-3[3]
Molecular Formula C₄H₃BrClNO[4]
Molecular Weight 196.43 g/mol [3]
Appearance Expected to be a solid (powder or crystals) at room temperature[5]
Storage Conditions Recommendations vary, including sealed in dry, 2-8°C or -10°C, indicating a need to protect from heat and moisture.[5][6]

Note: The CAS number for the specified isomer, 5-Bromo-3-(chloromethyl)isoxazole, is not clearly defined in the search results. The closely related isomer, 3-Bromo-5-(chloromethyl)isoxazole, is provided for reference.

Experimental Determination of Thermodynamic Properties

The most direct way to characterize the thermodynamic stability and phase behavior of 5-Bromo-3-(chloromethyl)isoxazole is through thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone methods for this purpose.[7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.[8][9]

The choice of a low sample mass (~2-5 mg) is critical to minimize thermal gradients within the sample, ensuring a sharp and accurate melting endotherm. The use of a hermetically sealed aluminum pan prevents sample loss due to sublimation, a common issue with crystalline organic compounds. The heating rate of 10°C/min is a standard practice that offers a good balance between resolution and experimental time. A nitrogen purge is essential to create an inert atmosphere, preventing oxidative degradation of the sample which could interfere with the analysis.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and energy changes.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-3-(chloromethyl)isoxazole into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Place both the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature significantly above the melting point (e.g., 250°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine key parameters:

    • Melting Point (Tₘ): The temperature at the peak of the melting endotherm.

    • Enthalpy of Fusion (ΔHբ): The integrated area of the melting peak, which represents the energy required to melt the sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is used to determine the thermal stability and decomposition profile of a material.[11]

A slightly larger sample mass compared to DSC is often used in TGA to ensure that the mass loss is accurately detected by the microbalance. The heating rate of 10°C/min under a nitrogen atmosphere is standard for assessing thermal stability in the absence of oxygen. This allows for the determination of the intrinsic decomposition temperature of the compound.

  • Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of 5-Bromo-3-(chloromethyl)isoxazole into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Place the pan onto the TGA's microbalance.

    • Ramp the temperature from ambient (e.g., 25°C) to a high temperature (e.g., 600°C) at a rate of 10°C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: The resulting mass versus temperature curve is analyzed to identify:

    • Onset of Decomposition (Tₒ): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

Visual Workflow for Experimental Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Interpretation Sample 5-Bromo-3-(chloromethyl)isoxazole Weigh Accurate Weighing (2-5 mg for DSC, 5-10 mg for TGA) Sample->Weigh Pan Pan Encapsulation (Hermetic seal for DSC) Weigh->Pan DSC_Load Load Sample & Reference Pan->DSC_Load TGA_Load Load Sample Pan->TGA_Load DSC_Run Run Thermal Program (e.g., 10°C/min under N₂) DSC_Load->DSC_Run DSC_Data Acquire Heat Flow Data DSC_Run->DSC_Data MeltingPoint Melting Point (Tₘ) DSC_Data->MeltingPoint Enthalpy Enthalpy of Fusion (ΔHբ) DSC_Data->Enthalpy TGA_Run Run Thermal Program (e.g., 10°C/min under N₂) TGA_Load->TGA_Run TGA_Data Acquire Mass Loss Data TGA_Run->TGA_Data Decomposition Decomposition Temp (Tₒ) TGA_Data->Decomposition

Caption: Experimental workflow for thermal analysis.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermodynamic properties. Methods like Density Functional Theory (DFT) can be used to calculate parameters such as the enthalpy of formation (ΔHբ°), standard entropy (S°), and heat capacity (Cₚ).

The workflow begins with geometry optimization to find the lowest energy structure of the molecule, which is a prerequisite for accurate property calculations. A frequency calculation is then performed not only to confirm that the optimized structure is a true minimum (no imaginary frequencies) but also to compute the vibrational contributions to the thermodynamic properties. A higher-level basis set (e.g., 6-311+G(d,p)) is chosen to provide a more accurate description of the electron distribution, which is crucial for reliable energy calculations.

General Computational Workflow
  • Structure Building: Construct the 3D structure of 5-Bromo-3-(chloromethyl)isoxazole using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the minimum energy conformation.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to obtain vibrational frequencies. This confirms the structure is a true minimum and provides the necessary data for calculating thermodynamic properties.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced basis set (e.g., 6-311+G(d,p)).

  • Property Extraction: Extract the thermodynamic data (enthalpy, Gibbs free energy, entropy, heat capacity) from the output of the frequency calculation.

Visual Workflow for Computational Prediction

G Start Build 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation (Confirm Minimum & Obtain Vibrational Data) Opt->Freq SPE Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) Freq->SPE Optional for higher accuracy Extract Extract Thermodynamic Data Freq->Extract SPE->Extract End ΔHբ°, S°, Cₚ Extract->End

Caption: Computational workflow for property prediction.

Safety and Handling

A thorough understanding of the hazards associated with 5-Bromo-3-(chloromethyl)isoxazole is essential for its safe handling. The following information is synthesized from safety data sheets for this compound and structurally related chemicals.[6][12][13]

  • Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] It may also cause respiratory irritation.[6] As with many brominated compounds, it may be very toxic to aquatic life.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear appropriate chemical-resistant gloves and clothing to prevent skin exposure.[13]

    • Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, use a NIOSH/MSHA approved respirator.[13]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly after handling.[12]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from heat and incompatible materials such as strong oxidizing agents.[13]

Conclusion

While direct, published thermodynamic data for 5-Bromo-3-(chloromethyl)isoxazole is scarce, this guide provides the necessary framework for its determination and prediction. The experimental protocols for DSC and TGA offer a clear path to understanding its thermal stability, melting behavior, and enthalpy of fusion. In parallel, computational methods serve as a valuable tool for predicting its fundamental thermodynamic properties. By combining these experimental and computational approaches with stringent safety practices, researchers can confidently and effectively utilize this versatile isoxazole derivative in their synthetic and drug discovery endeavors.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. Available at: [Link]

  • SAFETY DATA SHEET - Chem Service. (2015). Chem Service. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. Available at: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]

  • 3-Bromo-5-(chloromethyl)isoxazole. PubChem. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. (2024). Angene Chemical. Available at: [Link]

  • 5-BROMO-3-(3-CHLOROPHENYL)ISOXAZOLE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Differential Scanning Calorimetry: A Review. (2014). Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • The molecular structure of 5‐bromo‐3‐(3‐trifluoromethylphenyl)isoxazole... (N.D.). ResearchGate. Available at: [Link]

  • Novel differential scanning calorimetric studies of supercooled organic liquids. (1994). Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

  • A Comprehensive Review on Techniques to Assess Thermal and Flammability behaviour of Materials. (2025). Asian Journal of Research in Chemistry. Available at: [Link]

  • Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Isothermal chemical denaturation assay for monitoring protein stability and inhibitor interactions. (2023). PMC. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. (2016). MATEC Web of Conferences. Available at: [Link]

  • 5-Bromo-3H-1,2,3-benzoxathiazole 2,2-dioxide. J-GLOBAL. Available at: [Link]

  • A New Method of Analyzing Thermogravimetric Data. (1965). Semantic Scholar. Available at: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). ACS Publications. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: 5-Bromo-3-(chloromethyl)isoxazole in Medicinal Chemistry

Executive Summary In the realm of medicinal chemistry and rational drug design, 5-Bromo-3-(chloromethyl)isoxazole (CAS: 124498-15-3) serves as a critical, bifunctional heterocyclic scaffold[1]. Characterized by a five-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, 5-Bromo-3-(chloromethyl)isoxazole (CAS: 124498-15-3) serves as a critical, bifunctional heterocyclic scaffold[1]. Characterized by a five-membered aromatic ring containing adjacent oxygen and nitrogen atoms, the isoxazole core acts as a highly effective bioisostere for carboxylic acids and amides. The dual halogenation of this specific compound—a brominated isoxazole ring and a highly reactive chloromethyl side chain—imparts orthogonal reactivity[2]. This unique chemical profile allows researchers to execute precise, sequential functionalizations, making it an indispensable precursor in the synthesis of complex neuroactive agents, most notably the potent GABA-A receptor agonist, muscimol[3].

Chemical Profile and Structural Significance

The structural architecture of 5-Bromo-3-(chloromethyl)isoxazole is designed for versatility. The chloromethyl group at the C3 position exhibits benzylic-like electrophilicity, making it highly susceptible to aliphatic nucleophilic substitution ( ). Conversely, the bromo group at the C5 position is integrated into the electron-withdrawing heteroaromatic ring, priming it for Nucleophilic Aromatic Substitution ( ) or transition-metal-catalyzed cross-coupling reactions[2].

This orthogonal reactivity means that chemists can target the chloromethyl group under mild, low-temperature conditions without prematurely reacting the brominated ring, enabling a self-validating, step-by-step construction of complex pharmacophores[1].

Mechanistic Role in Drug Discovery: The GABAergic System

The primary therapeutic application of this scaffold is the synthesis of muscimol (5-(aminomethyl)-1,2-oxazol-3-ol) and its derivatives[4]. Muscimol is a psychoactive alkaloid that acts as a direct, high-affinity agonist at the orthosteric binding site of the GABA-A receptor[5].

Unlike benzodiazepines, which act as positive allosteric modulators, muscimol directly mimics -aminobutyric acid (GABA). Binding to the receptor induces a rapid conformational change that opens the central ion pore, facilitating a massive influx of chloride ( ) ions. This influx drives neuronal hyperpolarization, drastically reducing action potential firing and resulting in profound central nervous system (CNS) depression[5].

GABAPathway M Muscimol (Agonist) R GABA-A Receptor (Orthosteric Binding Site) M->R High-affinity binding C Conformational Change (Pore Opening) R->C Allosteric gating I Chloride (Cl-) Influx C->I Ion channel activation H Neuronal Hyperpolarization I->H Membrane potential drop D Decreased Excitability (CNS Depression) H->D Inhibitory signal

Mechanism of action of muscimol at the GABA-A receptor leading to neuronal hyperpolarization.

Experimental Protocols: Synthesis & Functionalization

To guarantee scientific integrity and high yields, the following protocols leverage the scaffold's orthogonal reactivity. Every step is designed as a self-validating system where the chemical causality dictates the experimental conditions.

Protocol 1: Synthesis of the Scaffold via [3+2] Cycloaddition

Objective: Construct the 5-Bromo-3-(chloromethyl)isoxazole ring from acyclic precursors[6].

  • Preparation of the Biphasic System: Dissolve 2,3-dichloro-1-propene (1.0 eq) in a biphasic solvent system of ethyl acetate (EtOAc) and water.

  • Base Addition: Add potassium bicarbonate ( ) (1.5 eq) to the mixture and stir vigorously.

    • Causality: A mild base is strictly required. Stronger bases would rapidly dehydrohalogenate the incoming reagent, causing the highly reactive nitrile oxide intermediate to dimerize into inactive furoxans. ensures a slow, controlled release.

  • Cycloaddition: Add dibromoformaldoxime (DBFO) (1.0 eq) dissolved in EtOAc dropwise over 1 hour at 20–25 °C.

    • Causality: Slow addition ensures that the in situ generated bromonitrile oxide is immediately trapped by the alkene via a highly regioselective [3+2] cycloaddition.

  • Validation & Isolation: Monitor via TLC (Hexanes/EtOAc). After 24 hours, separate the organic phase, dry over , and concentrate under vacuum to yield the crude scaffold.

Protocol 2: Multi-Step Conversion to Muscimol

Objective: Sequentially functionalize the scaffold to yield the GABA-A agonist[3].

  • Selective Amination: Suspend the scaffold in aqueous ammonium hydroxide ( ) at 0–5 °C.

    • Causality: The chloromethyl group is highly electrophilic. Maintaining a low temperature ensures that the ammonia selectively displaces the chloride via without triggering premature nucleophilic attack on the brominated ring.

  • Methoxylation: Isolate the aminated intermediate and reflux with sodium methoxide (NaOMe) in methanol at 65 °C.

    • Causality: The C-Br bond requires harsher conditions for . The electron-withdrawing nature of the isoxazole ring activates the C5 position, allowing the methoxide ion to successfully displace the bromide.

  • Ether Cleavage: Reflux the resulting methoxy-isoxazole in concentrated HCl at 100 °C.

    • Causality: Acid-catalyzed hydrolysis is required to cleave the robust methyl ether, unveiling the critical 3-hydroxy pharmacophore necessary for receptor binding.

SynthWorkflow A Dibromoformaldoxime + 2,3-Dichloro-1-propene B 5-Bromo-3-(chloromethyl)isoxazole (Bifunctional Scaffold) A->B [3+2] Cycloaddition KHCO3, EtOAc/H2O, 25°C C 5-Bromo-3-(aminomethyl)isoxazole B->C Amination (S_N2) NH4OH, 0°C D 5-Methoxy-3-(aminomethyl)isoxazole C->D Methoxylation (S_NAr) NaOMe, MeOH, 65°C E Muscimol (GABA-A Agonist) D->E Ether Cleavage Conc. HCl, 100°C

Synthetic workflow from dibromoformaldoxime to muscimol via the 5-Bromo-3-(chloromethyl)isoxazole.

Quantitative Data Summary

The following table synthesizes the quantitative parameters and mechanistic rationales for the step-by-step functionalization of the scaffold into muscimol[4],[6].

Reaction StepReagents & SolventsTemp (°C)Target FunctionalizationTypical Yield (%)Mechanistic Purpose & Causality
[3+2] Cycloaddition DBFO, 2,3-dichloro-1-propene, , EtOAc/ 20–25Acyclic → Isoxazole Core50–56%Slow in situ generation of bromonitrile oxide prevents furoxan dimerization.
Amination (aq)0–5Chloromethyl → Aminomethyl~76%Selective aliphatic displacement of the highly electrophilic benzylic-like chloride.
Methoxylation NaOMe, Methanol65C-Br → C-OMe60–70%Nucleophilic aromatic substitution ( ) activated by the electron-withdrawing ring.
Ether Cleavage Concentrated HCl100C-OMe → C-OH~54%Acid-catalyzed hydrolysis of the methyl ether to reveal the active hydroxyl pharmacophore.

Future Trajectories: Computational Chemistry

The future of 5-bromo-3-(chloromethyl)isoxazole in drug discovery is heavily intertwined with computational chemistry. Density Functional Theory (DFT) and quantum mechanical modeling are increasingly utilized to predict the regioselectivity of the initial [3+2] cycloaddition[1]. By mapping the Lowest Unoccupied Molecular Orbital (LUMO) of the scaffold, researchers can rationally design novel nucleophilic attacks, minimizing side reactions and optimizing yields for next-generation isoxazole-containing therapeutics.

References

  • "Buy 5-Bromo-3-(chloromethyl)isoxazole (EVT-13277552)", EvitaChem.
  • "5-Bromo-3-(chloromethyl)isoxazole | Precursors in Medicinal Chemistry Research", Benchchem.
  • "Synthesis of [3H]muscimol", NIH PubMed Central.
  • "Buy Muscimol | 2763-96-4", Smolecule.
  • "Total synthesis of muscimol + extraction and isolation", Sciencemadness Discussion Board.

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Protocols & Analytical Methods

Method

Application Note & Protocols: Leveraging 5-Bromo-3-(chloromethyl)isoxazole for the Synthesis of Diverse Heterocyclic Scaffolds

Introduction: The Strategic Value of a Bifunctional Building Block The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous clinically approved drugs and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Building Block

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous clinically approved drugs and advanced materials.[1][2][3][4] Its five-membered aromatic structure, containing adjacent nitrogen and oxygen atoms, provides a stable, planar core with well-defined electronic properties and hydrogen bonding capabilities, making it an attractive motif for interacting with biological targets.[1][5] The development of novel synthetic strategies to access diverse isoxazole derivatives is therefore a critical endeavor in modern drug discovery.[5][6]

This guide focuses on 5-Bromo-3-(chloromethyl)isoxazole , a highly versatile and bifunctional building block. Its utility stems from the presence of two distinct and orthogonally reactive halogenated positions: a chloromethyl group at the C3 position and a bromine atom at the C5 position.[7][8] This arrangement allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures from a single, readily accessible starting material. The chloromethyl group is highly susceptible to nucleophilic substitution, while the bromo group is an ideal handle for transition metal-catalyzed cross-coupling reactions.[9][10][11]

This document provides a detailed exploration of the reactivity of 5-Bromo-3-(chloromethyl)isoxazole, complete with mechanistic insights and field-proven laboratory protocols for its application in synthesizing a variety of isoxazole-based scaffolds.

Caption: Orthogonal reactivity of 5-Bromo-3-(chloromethyl)isoxazole.

Physicochemical Properties and Safety Precautions

A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.

PropertyData
Chemical Formula C₄H₃BrClNO
Molecular Weight 212.43 g/mol
Appearance Typically a powder or crystals
CAS Number Not uniformly assigned; varies by supplier.
Storage Conditions Store in a cool, dry place (2-8°C recommended), sealed from moisture.

Safety Directive:

5-Bromo-3-(chloromethyl)isoxazole is a reactive halogenated compound and should be handled with appropriate care in a well-ventilated fume hood.[12]

  • Hazards: Causes skin irritation and serious eye damage. Harmful if swallowed or inhaled.[12][13] As a halogenated organic compound, it may be toxic to aquatic life.[12]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Application I: Nucleophilic Substitution at the C3-Chloromethyl Group

The primary and most accessible reaction pathway involves the C3-chloromethyl group. This benzylic-like halide is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of oxygen, nitrogen, and sulfur linkages, forming ethers, amines, and thioethers, respectively.

Mechanistic Insight: Why this Position Reacts First

The chloromethyl group is significantly more reactive towards nucleophiles than the C5-bromo position under non-catalyzed, basic, or neutral conditions. The sp³-hybridized carbon of the -CH₂Cl group is an electrophilic center that is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group. In contrast, the bromine atom is attached to an sp²-hybridized carbon of the aromatic isoxazole ring, making nucleophilic aromatic substitution far more difficult and requiring forcing conditions or specific catalytic activation.[10]

Protocol 1: O-Alkylation with Phenols (Williamson Ether Synthesis)

This protocol describes the formation of an aryloxymethyl-isoxazole, a common scaffold in medicinal chemistry.[15]

Caption: Reaction scheme for O-Alkylation of a phenol.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Addition of Electrophile: Add 5-Bromo-3-(chloromethyl)isoxazole (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. The causality here is that moderate heat accelerates the Sₙ2 reaction without promoting significant decomposition of the starting material.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting isoxazole is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: N-Alkylation with Amines

This protocol details the synthesis of isoxazolyl-methylamines, a key step towards many biologically active compounds.

Caption: Reaction scheme for N-Alkylation of a primary amine.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) in an aprotic solvent like acetonitrile (ACN) or Tetrahydrofuran (THF). The purpose of the base is to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Dissolve 5-Bromo-3-(chloromethyl)isoxazole (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 30 minutes.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate under reduced pressure and purify by column chromatography.

Troubleshooting Nucleophilic Substitutions[10]
Issue Potential Cause & Solution
Low or No ReactionCause: Weak nucleophile or insufficient temperature. Solution: Increase reaction temperature. For very weak nucleophiles (e.g., some anilines), consider a stronger base or a phase-transfer catalyst.
Formation of Di-substituted Product (Over-alkylation)Cause: The N-alkylated or O-alkylated product acts as a nucleophile itself. Solution: Use a slight excess of the nucleophile (1.2-1.5 eq). Add the electrophile (isoxazole) slowly to the nucleophile solution to maintain a low concentration of the electrophile.
Multiple ProductsCause: The nucleophile has multiple reactive sites. Solution: Use a protecting group strategy to block other nucleophilic sites before the reaction.

Application II: Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The C5-bromo group provides a powerful handle for forming carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkynyl, and other functionalities, dramatically expanding the accessible chemical space.

Mechanistic Insight: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[11][16]

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[17]

G pd0 Pd(0)Ln pd2_ox Isox-Pd(II)Ln(Br) pd0->pd2_ox Oxidative Addition (+ Isox-Br) pd2_trans Isox-Pd(II)Ln(R') pd2_ox->pd2_trans Transmetalation (+ R'-[M]) pd2_trans->pd0 Reductive Elimination product Isox-R' pd2_trans->product Product Release

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[11]

Caption: Reaction scheme for Suzuki-Miyaura cross-coupling.

Methodology:

  • Inert Atmosphere: To a Schlenk flask, add the substituted isoxazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a counterflow of inert gas.

  • Solvent Addition: Add a degassed solvent mixture. A common system is Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio). The water is crucial for activating the boronic acid and facilitating the transmetalation step.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and ethyl acetate. Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization.

Strategy: Sequential Orthogonal Functionalization

The true power of 5-Bromo-3-(chloromethyl)isoxazole lies in its capacity for sequential, orthogonal derivatization. A typical workflow involves an initial nucleophilic substitution at the C3 position, followed by a palladium-catalyzed cross-coupling at the C5 position. This strategy allows for the rapid assembly of a library of complex, disubstituted isoxazoles.

G start 5-Bromo-3-(chloromethyl)isoxazole step1 Intermediate (C3-Functionalized) start->step1 Step 1: Nucleophilic Substitution (e.g., R-NH₂, Base) step2 Final Product (C3 & C5-Functionalized) step1->step2 Step 2: Pd Cross-Coupling (e.g., Ar-B(OH)₂, Pd(0), Base)

Caption: Workflow for sequential functionalization.

Causality in Reaction Order: Performing the nucleophilic substitution first is generally preferred. The conditions for Sₙ2 reactions (moderate temperatures, basic conditions) are typically mild and are less likely to interfere with the boronic acids, alkynes, or organostannanes that might be used in a subsequent cross-coupling step. Conversely, the higher temperatures and specific ligands used in cross-coupling could potentially degrade nucleophiles or lead to side reactions if they were carried through to the next step.

Conclusion

5-Bromo-3-(chloromethyl)isoxazole is a powerful and versatile reagent for the synthesis of complex heterocyclic scaffolds. Its well-differentiated reactive sites enable chemists to employ a reliable, two-stage functionalization strategy involving nucleophilic substitution and palladium-catalyzed cross-coupling. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and materials science to unlock the vast chemical space accessible from this strategic building block.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.
  • 5-Bromo-3-(chloromethyl)isoxazole. EvitaChem.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • SAFETY DATA SHEET.
  • Troubleshooting side reactions and byproducts in 3-Bromo-5-(chloromethyl)isoxazole reactions. BenchChem.
  • 5-Bromo-3-chlorobenzo[d]isoxazole. Sigma-Aldrich.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • SAFETY D
  • SAFETY D
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole. BenchChem.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Cross-coupling reaction. Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-3-(chloromethyl)isoxazole Synthesis

Welcome to the Advanced Technical Support Center for Isoxazole Synthesis. This guide is designed for research scientists and drug development professionals experiencing yield, regioselectivity, or degradation issues duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Isoxazole Synthesis. This guide is designed for research scientists and drug development professionals experiencing yield, regioselectivity, or degradation issues during the synthesis of halogenated isoxazoles.

Nomenclature Note: While frequently cataloged in commercial databases under the permuted name "5-bromo-3-(chloromethyl)isoxazole," the mechanistically accurate regiochemistry for this specific scaffold—widely used as a precursor for the psychoactive compound muscimol[1]—is 3-bromo-5-(chloromethyl)isoxazole . This guide addresses the optimized synthesis of this exact molecular architecture via 1,3-dipolar cycloaddition.

Mechanistic Pathway & Reaction Dynamics

The synthesis of this halogenated isoxazole relies heavily on the 1,3-dipolar cycloaddition of in situ generated bromonitrile oxide with a chlorinated alkene (e.g., 2,3-dichloro-1-propene) [1][2]. Understanding the kinetic competition between the desired cycloaddition and the undesired dipole dimerization is the key to mastering this synthesis.

Pathway A 1,1-Dibromoformaldoxime (Stable Precursor) B Bromonitrile Oxide (Reactive Dipole) A->B Base (-HBr) C 4,5-Dihydroisoxazole (Cycloadduct Intermediate) B->C + 2,3-Dichloro-1-propene [1,3-Dipolar Cycloaddition] E 3,4-Dibromofuroxan (Dimer Byproduct) B->E Excess Dipole [Dimerization] D Target Isoxazole (Desired Product) C->D Base (-HCl) [Aromatization]

Mechanistic pathway of isoxazole synthesis via 1,3-dipolar cycloaddition and competing dimerization.

Troubleshooting Guides & FAQs

Q1: My overall yield is below 30%, and I observe a significant amount of a highly crystalline byproduct. What is happening? A1: You are observing the rapid dimerization of the in situ generated bromonitrile oxide to form 3,4-dibromofuroxan[2][3]. Bromonitrile oxide is an extremely reactive 1,3-dipole. If the rate of cycloaddition with your dipolarophile is slower than the rate of dipole generation, the local concentration of the nitrile oxide spikes, and it reacts with itself. Causality & Solution: The reaction is kinetically controlled. You must artificially suppress the steady-state concentration of the dipole by using a syringe pump to add the base over an extended period (6–8 hours). Never add the base in a single bolus.

Q2: I am seeing a mixture of regioisomers. How do I maximize the formation of the desired 3,5-disubstituted isoxazole over the 3,4-isomer? A2: Regioselectivity in this 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. The reaction naturally favors the 5-substituted product due to the dominant HOMO(dipole)-LUMO(dipolarophile) overlap. However, elevated temperatures and highly polar solvents can loosen the transition state, eroding this selectivity. Causality & Solution: Lower the reaction temperature to 0–5 °C and switch to a less polar solvent like Toluene or Ethyl Acetate. This tightens the transition state geometry, maximizing the steric and electronic biases that favor the 3,5-isomer.

Q3: During the aromatization step (HCl elimination), my chloromethyl group degrades. How can I protect it? A3: The chloromethyl group is highly sensitive to strong, nucleophilic bases (such as NaOH or KOH), which cause premature hydrolysis to a hydroxymethyl group or unwanted substitution reactions. Causality & Solution: The elimination of HCl from the 4,5-dihydroisoxazole intermediate requires a base, but it must be non-nucleophilic. Utilizing a mild base like KHCO 3​ serves a dual purpose: it is strong enough to generate the nitrile oxide and facilitate the aromatization, but weak/bulky enough to leave the chloromethyl group intact.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield and regioselectivity.

EntryBase UsedSolventTemp (°C)Addition Time (h)Yield (%)Regiomeric Ratio (3,5 : 3,4)
1Et 3​ NDCM250.53285:15
2NaHCO 3​ EtOAc252.04590:10
3KHCO 3​ EtOAc0–56.07898:2
4 KHCO 3​ Toluene 0–5 6.0 81 >99:1

Table 1: Impact of base basicity, solvent polarity, and addition kinetics on overall yield and regioselectivity.

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (Entry 4) to ensure high yield and regiopurity. It incorporates self-validating checkpoints to ensure the chemistry is proceeding as intended.

Step 1: Preparation of the Dipolarophile Solution In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloro-1-propene (1.5 equiv, 150 mmol) in anhydrous toluene (200 mL). Cool the solution strictly to 0–5 °C using an ice-water bath.

Step 2: Precursor Introduction Add 1,1-dibromoformaldoxime (1.0 equiv, 100 mmol) to the stirring solution. Ensure complete dissolution before proceeding. Validation Checkpoint 1: Take a baseline 1 H NMR aliquot. The oxime proton should be clearly visible as a broad singlet around 11.5 ppm.

Step 3: In Situ Dipole Generation (Kinetic Control) Dissolve potassium bicarbonate (KHCO 3​ , 2.5 equiv, 250 mmol) in a minimal amount of water (or use a fine suspension in toluene). Using a programmable syringe pump, add the base dropwise over exactly 6 hours. Maintain the internal temperature below 5 °C. Validation Checkpoint 2: Monitor the reaction via TLC (9:1 Hexanes/EtOAc). If a highly non-polar spot (R f​ ~0.8) appears, this is the 3,4-dibromofuroxan dimer. Immediately slow the syringe pump rate to reduce the dipole concentration.

Step 4: Cycloaddition & Aromatization After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. The KHCO 3​ facilitates both the generation of the bromonitrile oxide and the subsequent elimination of HCl from the intermediate 4,5-dihydroisoxazole. Validation Checkpoint 3: A follow-up 1 H NMR should show the complete disappearance of the oxime proton (11.5 ppm) and the emergence of the isoxazole aromatic proton (~6.5 ppm).

Step 5: Workup and Purification Quench the reaction with distilled water (100 mL). Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc, 9:1 gradient) to afford the pure isoxazole as a pale yellow oil.

References

  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. ResearchGate.2

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.3

  • Synthesis of [3H]muscimol. PMC - NIH.1

Sources

Optimization

Troubleshooting low reactivity of 5-Bromo-3-(chloromethyl)isoxazole

Welcome to the Technical Support Center for 5-Bromo-3-(chloromethyl)isoxazole . As a Senior Application Scientist, I frequently consult with researchers who encounter sluggish reactivity or unexpected byproducts when wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-3-(chloromethyl)isoxazole . As a Senior Application Scientist, I frequently consult with researchers who encounter sluggish reactivity or unexpected byproducts when working with this bifunctional scaffold.

This compound possesses two distinct reactive centers: an electrophilic C3-chloromethyl group (primed for nucleophilic substitution) and a C5-bromo position (primed for transition-metal-catalyzed cross-coupling)[1]. The key to mastering this molecule lies in understanding the kinetic differences between these sites and leveraging the correct chemical environment to achieve absolute chemoselectivity.

Below is our comprehensive troubleshooting guide, structured to address the most critical experimental bottlenecks.

Reactivity Troubleshooting Workflow

Reactivity SM 5-Bromo-3-(chloromethyl)isoxazole (Bifunctional Scaffold) SN2_Path Target: C3-Chloromethyl (Nucleophilic Substitution) SM->SN2_Path Pd_Path Target: C5-Bromo (Pd-Catalyzed Cross-Coupling) SM->Pd_Path Issue1 Issue: Sluggish SN2 Reactivity Chloride is a moderate leaving group SN2_Path->Issue1 Issue2 Issue: Poor Chemoselectivity or Catalyst Deactivation Pd_Path->Issue2 Sol1 Solution: Finkelstein Activation Add NaI (Catalytic/Stoichiometric) Issue1->Sol1 Sol2 Solution: Ligand Tuning Use Pd(dppf)Cl2 & Mild Base Issue2->Sol2 Prod1 C3-Functionalized Product (High Yield) Sol1->Prod1 Prod2 C5-Coupled Product (High Yield, C-Cl Intact) Sol2->Prod2

Workflow for troubleshooting divergent reactivity in 5-Bromo-3-(chloromethyl)isoxazole.

Module A: Troubleshooting C3-Chloromethyl Reactivity (SN2)

Q: Why is my nucleophilic substitution at the chloromethyl group so slow, and why am I seeing ring-degradation byproducts?

The Causality: The chloride ion is a relatively "hard" and mediocre leaving group. When researchers attempt to force the SN2 reaction by increasing the temperature or using harsh bases (e.g., NaH, KOH), the electron-withdrawing nature of the isoxazole ring makes it highly susceptible to nucleophilic attack. This leads to premature ring-opening or the formation of undesired furoxan dimers[2].

The Solution: Implement an in situ Finkelstein activation. By adding Sodium Iodide (NaI) in a polar aprotic solvent, you transiently convert the chloromethyl group into a highly reactive iodomethyl intermediate. Iodide is a highly polarizable, superior leaving group. This drastically lowers the activation energy for your target nucleophile, allowing the reaction to proceed rapidly at ambient temperatures, thereby preserving the integrity of the isoxazole ring.

Protocol 1: Self-Validating Finkelstein-Mediated SN2
  • Preparation: Dissolve 5-Bromo-3-(chloromethyl)isoxazole (1.0 equiv) in anhydrous Acetone or DMF (0.2 M concentration) under an inert atmosphere.

  • Activation: Add Sodium Iodide (NaI) (1.2 equiv for stoichiometric, or 0.2 equiv for catalytic activation). Stir at room temperature for 30 minutes.

  • Validation Check 1: Monitor by TLC (Hexanes/EtOAc). The transient iodinated intermediate will typically elute slightly faster than the chlorinated starting material.

  • Nucleophilic Attack: Add your target nucleophile (e.g., an amine or thiolate) (1.1 equiv) and a mild base like N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Reaction & Validation Check 2: Stir at 25°C–40°C for 2–4 hours. Monitor by LC-MS. The reaction is self-validating when the mass of the iodinated intermediate disappears, replaced entirely by the product mass.

  • Work-up: Quench with water, extract with Ethyl Acetate, and wash the organic layer with saturated aqueous Na₂S₂O₃ to remove any residual iodine species.

Module B: Troubleshooting C5-Bromo Reactivity (Cross-Coupling)

Q: I am trying to perform a Suzuki-Miyaura coupling at the 5-bromo position, but I am getting poor yields, or the chloromethyl group is reacting instead. How do I achieve chemoselectivity?

The Causality: Chemoselectivity in palladium catalysis is governed by the rate of oxidative addition. Pd(0) inserts into a C(sp²)–Br bond significantly faster than a C(sp³)–Cl bond[3][4]. However, two issues commonly disrupt this:

  • Catalyst Poisoning: The nitrogen atom on the isoxazole ring can coordinate to the palladium center, effectively deactivating the catalyst.

  • Base-Mediated Hydrolysis: The strong aqueous bases typically used in Suzuki couplings (like NaOH) will rapidly hydrolyze the C3-chloromethyl group into a hydroxymethyl group before the coupling can complete.

The Solution: Ligand tuning and base selection are critical. Utilizing a bidentate ligand system like Pd(dppf)Cl₂ creates a sterically demanding coordination sphere around the palladium, preventing off-target coordination by the isoxazole nitrogen[5]. Furthermore, swapping harsh aqueous bases for mild, anhydrous bases (e.g., K₂CO₃ or Cs₂CO₃ in Dioxane) completely suppresses the hydrolysis of the chloromethyl group.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add 5-Bromo-3-(chloromethyl)isoxazole (1.0 equiv), the target arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Crucial: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 70°C. Do not exceed 80°C, as higher temperatures may provide enough thermal energy to initiate unwanted oxidative addition at the C-Cl bond.

  • Validation Check: Sample the reaction at 2 hours via LC-MS. You should observe the coupled product mass with the isotopic signature of a single chlorine atom intact (M and M+2 peaks in a 3:1 ratio), confirming chemoselectivity.

  • Work-up: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, then concentrate under reduced pressure.

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the optimized parameters and expected outcomes for functionalizing either reactive site of 5-Bromo-3-(chloromethyl)isoxazole.

Target SiteReaction TypeOptimal Reagents / CatalystOptimal BaseTemp (°C)ChemoselectivityExpected Yield
C3-Chloromethyl SN2 SubstitutionNaI (Finkelstein activation)DIPEA or K₂CO₃25 – 40>95% (C-Br intact)80 – 95%
C5-Bromo Suzuki Cross-CouplingPd(dppf)Cl₂ or XPhos Pd G3Anhydrous K₂CO₃70 – 80>90% (C-Cl intact)75 – 88%
C5-Bromo Stille Cross-CouplingPd(PPh₃)₄None required90 – 100Moderate (Monitor closely)60 – 75%

References

  • Buy 5-Bromo-3-(chloromethyl)isoxazole (EVT-13277552)
  • Side reactions and byproducts in 3-Bromo-5-(chloromethyl)
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL

Sources

Troubleshooting

Overcoming steric hindrance in 5-Bromo-3-(chloromethyl)isoxazole reactions

Welcome to the technical support center for 5-bromo-3-(chloromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-bromo-3-(chloromethyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this versatile building block. The inherent steric and electronic properties of this molecule present both opportunities and challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles, particularly those related to steric hindrance, and optimize your reaction outcomes.

Introduction: Understanding the Challenge

5-Bromo-3-(chloromethyl)isoxazole is a bifunctional reagent with two key reactive sites: the chloromethyl group at the 3-position and the bromo substituent at the 5-position.[1][2] The chloromethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward way to introduce diverse functionalities.[2][3][4] The bromine atom, on the other hand, is ideal for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The primary challenge in working with this molecule arises from steric hindrance . The isoxazole ring and the bromine atom can sterically shield the electrophilic carbon of the chloromethyl group, slowing down the approach of nucleophiles.[5] Similarly, the chloromethyl group can influence the accessibility of the C5-bromo position for catalytic complexes in cross-coupling reactions. This guide will provide actionable strategies to mitigate these steric effects and achieve successful transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low or No Conversion in Nucleophilic Substitution (SN2) Reactions

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.

  • Probable Cause: The nucleophile is too sterically bulky to efficiently attack the hindered electrophilic center of the chloromethyl group. The chosen reaction conditions (solvent, base, temperature) may also be suboptimal for overcoming the activation energy barrier imposed by steric hindrance.

  • Suggested Solutions:

    • Re-evaluate Your Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.

    • Optimize Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents are poor at solvating the nucleophile, leaving it "naked" and more reactive, which can help overcome steric barriers.[6]

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric hindrance. Monitor for potential side reactions or decomposition.

    • Employ a Phase-Transfer Catalyst (PTC): For reactions with anionic nucleophiles in a biphasic system, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC carries the nucleophile into the organic phase, creating a highly reactive, unsolvated species that can more readily react with the sterically hindered substrate.[6][7][8][9]

Problem 2: Formation of Multiple Products and Impurities

  • Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, complicating purification.

  • Probable Cause:

    • Over-alkylation: The product of the initial nucleophilic substitution may react further with another molecule of 5-bromo-3-(chloromethyl)isoxazole.[4]

    • Side Reactions at C5-Br: Under certain conditions, particularly with strong nucleophiles or elevated temperatures, substitution at the C5-bromo position can occur.

    • Ring Opening: Harsh basic or acidic conditions can lead to the degradation of the isoxazole ring.[4]

  • Suggested Solutions:

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile to ensure the electrophile is consumed, but avoid a large excess that could promote over-alkylation.

    • Slow Addition: Add the 5-bromo-3-(chloromethyl)isoxazole solution dropwise to the solution of the nucleophile at a reduced temperature (e.g., 0 °C) before slowly warming to the desired reaction temperature.[4] This maintains a low concentration of the electrophile, minimizing side reactions.

    • Use a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to prevent it from competing with your primary nucleophile.[4]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.

Problem 3: Poor Yield in Suzuki-Miyaura Cross-Coupling Reactions

  • Symptom: The desired coupled product is formed in low yield, with significant amounts of starting material and/or homocoupled byproducts.

  • Probable Cause:

    • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the C-Br bond due to steric hindrance from the adjacent chloromethyl group or electronic effects of the isoxazole ring.

    • Ligand Choice: The phosphine ligand on the palladium catalyst plays a critical role. An inappropriate ligand may be too bulky or not electron-rich enough to facilitate the catalytic cycle efficiently.

    • Base and Solvent Incompatibility: The choice of base and solvent system is crucial for the transmetalation step and overall catalyst stability.

  • Suggested Solutions:

    • Ligand Screening: This is often the most critical parameter. Start with bulky, electron-rich phosphine ligands known to be effective for hindered substrates, such as XPhos, SPhos, or RuPhos.[10] Pd(dppf)Cl2 is also a robust catalyst for many cross-coupling reactions.[11]

    • Base Selection: Potassium carbonate (K2CO3) is a common first choice. If you observe deborylation of your boronic acid, consider using a milder base like sodium bicarbonate (NaHCO3) or anhydrous conditions with potassium phosphate (K3PO4).[10]

    • Solvent System: A mixture of an organic solvent like dioxane, THF, or DME with water is standard. For substrates with poor solubility, consider DMF or toluene.[10]

    • Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with argon or nitrogen before adding the catalyst.[10]

Frequently Asked Questions (FAQs)

Q1: At which position is 5-bromo-3-(chloromethyl)isoxazole more reactive?

The chloromethyl group at the 3-position is significantly more reactive towards nucleophilic substitution than the bromine at the 5-position under typical SN2 conditions.[2][4] The C-Cl bond is on a primary, benzylic-like carbon, making it an excellent electrophilic site. The C-Br bond is on an aromatic ring and generally requires a metal catalyst to undergo substitution or coupling reactions.

Q2: How can I improve the solubility of 5-bromo-3-(chloromethyl)isoxazole for my reaction?

This compound is generally soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. For reactions requiring more polar media, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.[3] If solubility is an issue in less polar solvents for cross-coupling, consider systems like toluene or 1,4-dioxane, often with heating.

Q3: What are the recommended storage conditions for this reagent?

5-bromo-3-(chloromethyl)isoxazole is generally stable under standard laboratory conditions.[3] However, it is a reactive molecule and should be stored in a cool, dry place away from strong bases, acids, and nucleophiles to prevent degradation. Long-term storage under an inert atmosphere (nitrogen or argon) is recommended.

Q4: Can I perform a Grignard reaction at the C5-bromo position?

While technically possible, forming a Grignard reagent in the presence of the highly electrophilic chloromethyl group is challenging and likely to result in self-quenching and polymerization. A more reliable approach for forming a carbon-carbon bond at this position is a metal-catalyzed cross-coupling reaction, such as Suzuki, Stille, or Sonogashira.

Q5: Are there any safety precautions I should be aware of?

As with any halogenated organic compound, you should handle 5-bromo-3-(chloromethyl)isoxazole with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[12]

Optimized Protocol: Nucleophilic Substitution with a Hindered Amine

This protocol details a robust method for the substitution reaction with a moderately hindered primary amine, incorporating strategies to overcome steric challenges.

Objective: To synthesize N-((5-bromo-isoxazol-3-yl)methyl)-R-amine.

Materials:

  • 5-Bromo-3-(chloromethyl)isoxazole (1.0 eq)

  • Hindered Primary Amine (e.g., isopropylamine) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq, optional catalyst)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the primary amine (1.5 eq) and DIPEA (2.0 eq) in anhydrous acetonitrile. If using, add TBAI (0.1 eq) at this stage.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition of Electrophile: Dissolve 5-bromo-3-(chloromethyl)isoxazole (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) or LC-MS until the starting electrophile is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13]

Visualizing Reaction Strategies

Diagram 1: Overcoming Steric Hindrance in SN2 Reactions

This diagram illustrates the factors influencing the success of a nucleophilic substitution reaction on 5-bromo-3-(chloromethyl)isoxazole.

G cluster_0 Reaction Input cluster_1 Key Challenge cluster_2 Optimization Strategies cluster_3 Desired Outcome Reagent 5-Bromo-3-(chloromethyl)isoxazole Hindrance Steric Hindrance (Isoxazole Ring + Bromine) Nucleophile Nucleophile (e.g., R-NH2) Solvent Polar Aprotic Solvent (DMF, DMSO) Hindrance->Solvent Mitigated By Product Successful S_N2 Product Solvent->Product Leads to Temp Increased Temperature Temp->Product Catalyst Phase-Transfer Catalyst (TBAB, TBAI) Catalyst->Product Base Non-nucleophilic Base (DIPEA) Base->Product

Caption: Logic flow for optimizing SN2 reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and solving low-yield reactions.

G Start Low Yield or No Reaction Check_SM Verify Starting Material Purity? Start->Check_SM Is_SN2 Reaction Type: S_N2 Substitution? Check_SM->Is_SN2 Yes Purify_SM Re-purify Starting Materials Check_SM->Purify_SM No Is_Coupling Reaction Type: Cross-Coupling? Is_SN2->Is_Coupling No SN2_Solutions Increase Temp Use Polar Aprotic Solvent Add Phase-Transfer Catalyst Is_SN2->SN2_Solutions Yes Is_Coupling->SN2_Solutions No, Other Coupling_Solutions Screen Ligands (e.g., XPhos) Screen Bases (K2CO3, K3PO4) Ensure Thorough Degassing Is_Coupling->Coupling_Solutions Yes Success Improved Yield SN2_Solutions->Success Coupling_Solutions->Success Purify_SM->Is_SN2

Caption: A decision tree for troubleshooting poor reaction yields.

Data Summary Tables

Table 1: Recommended Solvents for Nucleophilic Substitution

SolventTypeRationale for UseBoiling Point (°C)
Acetonitrile (MeCN) Polar AproticGood balance of polarity and ease of removal.82
Dimethylformamide (DMF) Polar AproticExcellent solvating power, increases nucleophile reactivity.[6]153
Dimethyl Sulfoxide (DMSO) Polar AproticHighly polar, significantly enhances SN2 rates.[6]189
Tetrahydrofuran (THF) Polar AproticLess polar, good for reactions with moderately reactive nucleophiles.66

Table 2: Catalyst & Ligand Suggestions for Suzuki-Miyaura Coupling

Palladium Source / Pre-catalystRecommended Ligand(s)Typical Substrate ClassKey Advantage
Pd(PPh3)4 -General purposeSimple to use, effective for non-hindered substrates.
Pd2(dba)3 XPhos, SPhos, RuPhosSterically hindered aryl bromidesBulky, electron-rich ligands promote efficient oxidative addition and reductive elimination.[10]
Pd(dppf)Cl2 - (dppf is built-in)Heteroaryl bromidesRobust and versatile catalyst, often providing good yields with a wide range of substrates.[11]
PEPPSI-IPr - (NHC is built-in)Electron-deficient or hindered systemsHighly active catalyst system, particularly for challenging couplings.[14]

References

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. Available at: [Link]

  • Nucleophilic Substitution Reaction SEM-2, CC-3 PART-11, PPT-26. Veer Kunwar Singh University. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • West, T. H., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Li, J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Divergent photochemical ring-replacement of isoxazoles. PMC. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. Angene Chemical. Available at: [Link]

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • 5-BROMO-3-(3-CHLOROPHENYL)ISOXAZOLE. Chemical Substance Information. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization & Stability Guide for 5-Bromo-3-(chloromethyl)isoxazole

Diagnostic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the most critical stability and temperature optimization challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the most critical stability and temperature optimization challenges associated with 5-Bromo-3-(chloromethyl)isoxazole .

This dual-halogenated heterocyclic building block is highly valued in medicinal and synthetic chemistry for its modular reactivity 1. However, its unique electronic properties—specifically the electron-deficient isoxazole ring paired with a highly electrophilic chloromethyl group and a reactive C5-bromine—make it highly susceptible to thermal, photolytic, and hydrolytic degradation if not handled with precise environmental controls.

Section 1: Mechanistic Failure Analysis (FAQs)

Q1: Why does my 5-Bromo-3-(chloromethyl)isoxazole degrade so rapidly at room temperature or under ambient lab lighting? Analysis: The instability is driven by two competing vulnerabilities. First, ambient UV-Vis light induces radical-mediated homolytic cleavage of the C-Br and C-Cl bonds. UV-Vis monitoring has documented up to a 15% decomposition of the compound within 48 hours under ambient light exposure 2. Second, thermally, exposure to temperatures above 25°C in the presence of trace atmospheric moisture accelerates the hydrolysis of the highly electrophilic chloromethyl group into a hydroxymethyl derivative.

Q2: What are the absolute best practices for long-term storage to prevent degradation? Analysis: To maintain >95% purity, the compound must be stored under an inert atmosphere (argon or nitrogen) in a freezer at or below -20°C . It is strictly recommended to use amber vials to completely block photolytic stress 2.

Q3: I am observing significant ring degradation and "tar" formation during nucleophilic substitution. How can I optimize the temperature and conditions? Analysis: The isoxazole ring is highly sensitive to strong bases and elevated temperatures, which trigger base-catalyzed ring opening and subsequent polymerization. When performing an S_N2 displacement on the chloromethyl group (e.g., with thiols), keep the reaction strictly at room temperature (20°C - 25°C) in a polar aprotic solvent like DMF 2. Using sterically hindered, milder bases (like DIPEA) instead of strong, unhindered bases (like DBU or NaOH) prevents the thermal degradation of the isoxazole core.

Section 2: Quantitative Optimization Data

To ensure reproducible yields and prevent compound loss, adhere to the following temperature and environmental thresholds:

ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Long-Term Storage -20°C (Inert Atm)> 4°CGradual hydrolysis and thermal degradation of the isoxazole core.
Light Exposure Amber vial (Dark)Ambient UV-Vis~15% photodegradation (radical cleavage) within 48 hours.
S_N2 Reaction Temp 20°C - 25°C> 50°CCompeting ring opening, dibromination, and polymerization.
Base Selection Mild/Hindered (DIPEA)Strong (NaOH, DBU)Exothermic decomposition and cleavage of the isoxazole ring.

Section 3: Degradation Pathway Visualization

The following diagram maps the specific environmental stressors to their corresponding mechanistic degradation pathways. Understanding these failure modes is critical for troubleshooting low-yield reactions.

DegradationMechanisms Core 5-Bromo-3-(chloromethyl)isoxazole (Stable at -20°C, Inert Atm) Light Ambient Light (UV-Vis) Photolytic Stress Core->Light TempBase Temp >60°C / Strong Base Thermal & Alkaline Stress Core->TempBase Moisture Moisture / Temp >25°C Hydrolytic Stress Core->Moisture OutLight Homolytic Cleavage (15% loss in 48h) Light->OutLight OutBase Isoxazole Ring Opening & Polymerization TempBase->OutBase OutMoisture Hydrolysis to Hydroxymethyl Derivative Moisture->OutMoisture

Fig 1: Stress-induced degradation pathways of 5-Bromo-3-(chloromethyl)isoxazole.

Section 4: Validated Experimental Workflows

Protocol A: Safe Thawing and Preparation Workflow

Causality: Taking a -20°C vial directly into a humid lab environment causes immediate condensation. Water reacting with the chloromethyl group at room temperature initiates irreversible hydrolysis.

  • Equilibration: Remove the amber vial from the -20°C freezer and immediately place the sealed vial in a desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes).

  • Validation Check: The exterior of the vial must be completely dry to the touch before opening. If condensation is present, do not open; return it to the desiccator.

  • Atmosphere Control: Purge your receiving reaction flask with Argon or Nitrogen for 5 minutes.

  • Transfer: Open the vial, transfer the required mass quickly under a positive flow of inert gas, and immediately reseal the source vial with Parafilm before returning it to the freezer.

Protocol B: Temperature-Optimized Thiolate S_N2 Displacement

Causality: Thiols selectively displace the chloride under mild conditions. Exceeding 25°C increases the kinetic rate of unwanted nucleophilic attack on the C5-bromine or ring-opening side reactions 2.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 5-Bromo-3-(chloromethyl)isoxazole (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Temperature Control: Submerge the reaction flask in a water bath maintained strictly between 20°C and 25°C.

  • Reagent Addition: Add sodium thiophenolate (1.1 eq) portion-wise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring (Validation Check): Stir the mixture at room temperature for 2 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~196) and the appearance of the product mass validates successful substitution. Self-Correction: A sudden darkening of the solution to deep brown indicates thermal ring degradation; if observed, immediately cool the flask to 0°C.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold water to precipitate the thioether product, avoiding any exothermic neutralization that could degrade the newly formed compound.

References

Sources

Reference Data & Comparative Studies

Validation

GC-MS comparative analysis of 5-Bromo-3-(chloromethyl)isoxazole batches

An In-Depth Guide to the Comparative GC-MS Analysis of 5-Bromo-3-(chloromethyl)isoxazole Batches for Pharmaceutical Applications Authored by: A Senior Application Scientist Introduction: The Imperative of Consistency in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative GC-MS Analysis of 5-Bromo-3-(chloromethyl)isoxazole Batches for Pharmaceutical Applications

Authored by: A Senior Application Scientist

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the intricate pathway of drug development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity and consistency of its foundational building blocks. 5-Bromo-3-(chloromethyl)isoxazole is a bifunctional heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] Its two reactive sites—the brominated isoxazole ring and the chloromethyl group—allow for sequential, controlled modifications, making it a valuable precursor in medicinal chemistry.

However, the synthetic route to 5-Bromo-3-(chloromethyl)isoxazole, typically a 1,3-dipolar cycloaddition, can give rise to process-related impurities such as regioisomers (e.g., 3-Bromo-4-(chloromethyl)isoxazole) and by-products from side reactions.[3][4] Subtle, unmanaged variability between different manufacturing batches of this intermediate can accumulate, leading to significant downstream consequences, including yield instability, impurity control failures in the final API, and potential rejection during regulatory review.[5] In a landscape of increasing regulatory scrutiny, demonstrating robust control over starting materials is not merely good practice; it is a prerequisite for a successful development program.[6][7]

This guide provides a comprehensive framework for the comparative analysis of different batches of 5-Bromo-3-(chloromethyl)isoxazole using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, analytical scientists, and quality control professionals, offering a detailed methodology grounded in regulatory principles to ensure batch-to-batch consistency and mitigate risks in the pharmaceutical supply chain.

Strategic Objective: Establishing a Framework for Quality

The primary objective of this analytical guide is to establish a robust, validated GC-MS method to identify and quantify 5-Bromo-3-(chloromethyl)isoxazole and its critical process-related impurities. This framework will enable a direct, data-driven comparison of different batches to:

  • Confirm Identity and Purity: Unambiguously verify the main component and determine its purity percentage.

  • Profile and Quantify Impurities: Detect, identify, and quantify known and unknown impurities.

  • Assess Batch-to-Batch Consistency: Evaluate if variations in impurity profiles between batches are within acceptable limits.

  • Provide Release-Ready Data: Generate reliable data suitable for batch release decisions and regulatory submissions.

The Analytical Rationale: Why GC-MS is the Method of Choice

The selection of an analytical technique must be fit-for-purpose. For a semi-volatile, thermally stable molecule like 5-Bromo-3-(chloromethyl)isoxazole and its likely impurities, GC-MS offers an unparalleled combination of separation efficiency and specificity.[8][9]

  • Gas Chromatography (GC): Provides high-resolution separation of volatile and semi-volatile compounds. By optimizing the stationary phase and temperature program, we can effectively separate the target molecule from closely related structural isomers and other process impurities.

  • Mass Spectrometry (MS): Serves as a highly specific detector, providing mass-to-charge ratio (m/z) data that yields a molecular "fingerprint" of each eluting compound. This allows for positive identification by comparing fragmentation patterns to a reference standard or library, a capability essential for distinguishing between isomers that may have identical retention times under certain conditions.[10]

This combination is particularly powerful for impurity profiling, where definitive identification is crucial for adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[11][12]

Grounding in Regulatory Standards: The ICH Q3A(R2) Framework

The entire analytical strategy is built upon the foundation of the ICH Q3A(R2) guideline, "Impurities in New Drug Substances."[13][14] This guideline mandates the reporting, identification, and qualification of impurities.[15][16] Key thresholds defined in this guideline, such as the Reporting Threshold (typically 0.05% for APIs with a maximum daily dose ≤2 g/day ), dictate the level at which an impurity must be quantified and reported.[14][17] Our GC-MS method must therefore be sensitive enough to detect and quantify impurities at or below this level.

Experimental Workflow and Methodology

A successful analysis relies on a well-defined and validated workflow. The following sections detail the step-by-step process for a comparative batch analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Review s1 Receive & Document Batches (A, B, C) s2 Accurately Weigh ~25 mg of each sample s1->s2 s3 Dissolve in Solvent (e.g., Acetonitrile) to 25.0 mL s2->s3 s4 Prepare 1:10 Dilution for Analysis s3->s4 a1 System Suitability Test (SST) Inject Reference Standard s4->a1 a2 Inject Blank (Solvent) a1->a2 a3 Inject Batches (A, B, C) in Sequence a2->a3 d1 Integrate Chromatograms a3->d1 d2 Identify Peaks (Retention Time & Mass Spectra) d1->d2 d3 Calculate Area % Purity and Impurity Levels d2->d3 d4 Compare Batch Profiles d3->d4 r1 Final Comparative Report d4->r1 Generate Report

Caption: Overall workflow for GC-MS comparative batch analysis.

Materials and Reagents
  • Samples: At least three independent batches of 5-Bromo-3-(chloromethyl)isoxazole (designated Batch A, Batch B, Batch C).

  • Reference Standard: Certified Reference Standard (CRS) of 5-Bromo-3-(chloromethyl)isoxazole (Purity ≥99.5%).

  • Solvent: HPLC-grade or GC-grade Acetonitrile or Ethyl Acetate.

  • Glassware: Class A volumetric flasks, autosampler vials with septa.

Detailed Sample Preparation Protocol

Causality: The goal of this protocol is to create a solution that is concentrated enough for minor impurities to be detected but dilute enough to prevent column overloading and detector saturation from the main peak. Precision is paramount to ensure that any observed differences are due to the batches themselves, not sample preparation variability.

  • Stock Solution Preparation: Accurately weigh approximately 25.0 mg of each batch sample and the CRS into separate 25.0 mL Class A volumetric flasks.

  • Dissolution: Add approximately 20 mL of solvent (Acetonitrile) to each flask and sonicate for 5 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solutions to return to room temperature, then dilute to the 25.0 mL mark with the solvent. This yields a stock solution concentration of approximately 1 mg/mL.

  • Working Solution Preparation: Pipette 1.0 mL of each stock solution into separate 10.0 mL volumetric flasks and dilute to the mark with the solvent. This creates a final working concentration of approximately 100 µg/mL, suitable for injection.

  • Transfer: Transfer the final solutions into labeled autosampler vials for analysis.

GC-MS Instrumentation and Validated Parameters

Trustworthiness: The parameters below are typical for the analysis of halogenated, semi-volatile pharmaceutical intermediates. A method based on these parameters must be fully validated according to ICH Q2(R1) guidelines—demonstrating specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision—before use in a regulated environment.[11][12]

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentIndustry-standard, reliable instrumentation.
Autosampler 7693A or equivalentEnsures precise and reproducible injection volumes.
Injection Volume 1.0 µLStandard volume to balance sensitivity with the risk of column overload.
Inlet Mode Split (Split Ratio 20:1)Prevents column overload from the high-concentration main peak while ensuring sufficient analyte transfer for trace impurity detection.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column Agilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, mid-polarity column suitable for separating a wide range of compounds, including halogenated heterocycles.
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minA temperature ramp designed to first elute volatile solvents and then provide good separation of the main peak and higher-boiling impurities.
MS System Agilent 5977B or equivalent single quadrupoleA reliable mass selective detector for routine QC.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable fragmentation patterns.
MS Source Temp 230 °CStandard temperature to maintain ion source cleanliness and prevent condensation.
MS Quad Temp 150 °CStandard temperature to ensure consistent mass filtering.
Acquisition Mode Full Scan (m/z 40-400)Acquires full mass spectra for all eluting peaks, enabling identification of both expected and unexpected impurities.

Data Analysis and Comparative Interpretation

Peak Identification
  • Main Component: The major peak in the chromatogram is identified as 5-Bromo-3-(chloromethyl)isoxazole by matching its retention time and mass spectrum with that of the Certified Reference Standard. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio).[10]

  • Impurity Identification: Peaks corresponding to known impurities (e.g., the regioisomer) can be confirmed if reference standards are available. Unknown impurities are identified by their mass spectra and their levels are calculated. Any impurity exceeding the ICH identification threshold would require further structural elucidation.[17]

Hypothetical Comparative Data

The following table presents a hypothetical data set for three batches, analyzed using the described method. Specifications are based on typical requirements for an early-phase pharmaceutical intermediate.

Parameter Batch A (Reference) Batch B Batch C Specification
Appearance White Crystalline SolidWhite Crystalline SolidOff-White PowderWhite to Off-White Solid
Purity (Area %) 99.65%99.52%98.81%≥ 99.0%
Impurity 1 (Regioisomer) 0.11%0.14%0.75%≤ 0.15%
Impurity 2 (Unknown) 0.08%0.18%0.22%Report any > 0.05%
Total Impurities 0.35%0.48%1.19%≤ 1.0%
Batch Status PASS PASS FAIL -
Case Study: Interpretation of Results
  • Batch A: This batch meets all specifications and serves as the quality benchmark. Its impurity profile is clean, with the main process-related regioisomer well below the 0.15% limit.

  • Batch B: This batch also passes all specifications. While there is a quantifiable increase in both the regioisomer and an unknown impurity compared to Batch A, the levels remain within the defined limits. This represents acceptable batch-to-batch variability.

  • Batch C: This batch fails on three critical parameters: purity, the level of the regioisomer impurity, and total impurities. The significantly elevated level of the regioisomer (0.75%) suggests a potential deviation in reaction temperature or stoichiometry during the cycloaddition step of the synthesis, which can affect regioselectivity. The presence of this out-of-specification (OOS) result would trigger a formal laboratory investigation and likely lead to the rejection of the batch.

cluster_oos Out-of-Specification (OOS) Protocol start Analyze Batch Data (Purity, Impurity Profile) decision1 All results within specification? start->decision1 pass Batch Passes QC Release for Manufacturing decision1->pass Yes fail Batch Fails QC Initiate OOS Investigation decision1->fail No oos1 Quarantine Batch fail->oos1 oos2 Notify Manufacturing/Process Chemistry oos1->oos2 oos3 Investigate Root Cause (e.g., Synthesis Deviations) oos2->oos3 oos4 Assess Impact on Downstream Processes oos3->oos4

Caption: Decision workflow for batch release based on comparative data.

Conclusion and Forward Outlook

The robust quality control of pharmaceutical intermediates like 5-Bromo-3-(chloromethyl)isoxazole is a non-negotiable aspect of modern drug development. This guide has detailed a comprehensive, scientifically-grounded GC-MS methodology for the comparative analysis of different manufacturing batches. By anchoring the experimental design and acceptance criteria in the authoritative ICH Q3A(R2) guidelines, this approach ensures that the method is not only scientifically sound but also regulatory compliant.

Adherence to a validated analytical workflow provides the high-quality, reproducible data necessary to detect subtle but significant variations between batches. As demonstrated in the case study, this allows for confident, data-driven decisions on batch release, ultimately safeguarding the integrity of the downstream manufacturing process and ensuring the safety and efficacy of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Test for batch-to-batch variation in stability analysis. (1989). PubMed.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Quality by Design: Using Multivariate Analysis of Batch-to-Batch Excipient Variation to Reduce Risk. (2019, October 10). Tablets & Capsules.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Statistical techniques for testing batch to batch variability and accelerated testing.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole.
  • YouTube. (2024, July 28). Impurities in new drug substance| ICH Q3A(R2).
  • Tianming Pharmaceuticals. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • BenchChem. (2025). Side reactions and byproducts in 3-Bromo-5-(chloromethyl)isoxazole reactions.
  • BenchChem. 5-Bromo-3-(chloromethyl)isoxazole.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Uddin, M. et al. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
  • PubChem. 3-Bromo-5-(chloromethyl)isoxazole.
  • BenchChem. (2025). Purification of 3-Bromo-5-(chloromethyl)isoxazole from crude reaction mixture.
  • BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 3-Bromo-5-(chloromethyl)isoxazole: A Comparison Guide.

Sources

Safety & Regulatory Compliance

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